1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Overview
Description
1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 2-chlorobenzoyl group and a 1,3,4-thiadiazol-2-yloxy group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
The compound interacts with its target, GLS1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cellular functions that rely on this process
Biochemical Pathways
The inhibition of GLS1 affects the glutamine metabolism pathway . This disruption can have downstream effects on various cellular functions, including energy production and protein synthesis . The specific effects can vary depending on the cell type and the overall metabolic state of the cell.
Result of Action
The inhibition of GLS1 by this compound can potentially lead to a decrease in the production of glutamate, affecting various cellular functions . This could result in anti-tumor effects, as suggested by some studies . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multiple steps:
Formation of the 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Preparation of the piperidine derivative: The piperidine ring can be functionalized with the 1,3,4-thiadiazol-2-yloxy group through nucleophilic substitution reactions.
Coupling reaction: The final step involves coupling the 2-chlorobenzoyl chloride with the functionalized piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or the thiadiazole ring.
Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor to functional materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperazine
- 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)morpholine
Uniqueness
1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-12-4-2-1-3-11(12)13(19)18-7-5-10(6-8-18)20-14-17-16-9-21-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLPEZAFFYMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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